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DCLK1-IN-1 Profile and Validation Data

The first selective, in vivo-compatible chemical probe for the DCLK1 kinase domain is DCLK1-IN-1 [1].
The table below summarizes its key validation metrics across various orthogonal assays, which defines the

standard for a high-quality chemical probe:

Result

Assay Type Target Context / Notes

vy P g (ICs0 or Kd)
Isothermal Titration DCLK1 Kd=55nM  Measures binding affinity to
Calorimetry (ITC) recombinant protein [1].
In vitro Binding Assay DCLK1 ICs0=9.5 High-throughput binding assay [1].
(KINOMEscan) nM
In vitro Kinase Assay DCLK1 ICs0=57.2 Activity assay using 3P-labeled ATP

nM [1].

Cellular Target DCLK1 ICs0 =279 Confirms binding to DCLK1 in live
Engagement nM HCT116 cells [1].

(NanoBRET)
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Result
Assay Type Target Context /| Notes
(ICs0 or Kd)
In vitro Binding Assay DCLK2 ICs0 =31 DCLK?2 is a close homolog of DCLK1
(KINOMEscan) nM [1].
In vitro Kinase Assay DCLK2 ICs0 =103
nM
In vitro Binding Assay ERK5 ICso = 1800 Demonstrates selectivity over a
(KINOMEscan) nM common off-target [1].
Cellular Assay ERK5 ICs0=5360 ---
nM
In vitro Kinase Assay LRRK2 ICs0 =6970 Demonstrates selectivity over another
nM common off-target [1].
Binding Assay BRD4 ICs0 > Confirms no activity against BRD4, a
Bromodomain 10,000 nM target of previous tool compounds [1].

Phosphoproteomic Workflow for Kinase Inhibitor
Validation
Validating a kinase inhibitor like DCLK1-IN-1 typically involves a phosphoproteomics workflow to capture

its cellular effects. The general process and key findings from studies on DCLK1 inhibition are outlined

below.

General Experimental Workflow

The standard mass spectrometry-based phosphoproteomic workflow involves several key stages [2] [3] [4]:

¢ Cell Treatment & Lysis: Cells (e.g., patient-derived organoids or cancer cell lines) are treated with
the inhibitor (DCLK1-IN-1) and a vehicle control (DMSO).

¢ Protein Digestion: Proteins are extracted, reduced, alkylated, and digested into peptides, typically
using trypsin.
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e Phosphopeptide Enrichment: Phosphopeptides are isolated from the complex peptide mixture
using enrichment methods like TiO2 (Titanium Dioxide) or metal-oxide affinity chromatography
(3] [1].

¢ LC-MSI/MS Analysis: Enriched phosphopeptides are separated by liquid chromatography (LC) and
analyzed by tandem mass spectrometry (MS/MS). For multiplexed experiments, peptides are often
labeled with Tandem Mass Tags (TMT) [3] [5].

o Data Processing & Bioinformatic Analysis: Raw MS data is processed using software like
MaxQuant [3] or FragPipe [6] to identify phosphorylation sites and quantify their abundance.
Subsequent analysis involves:

o Differential Analysis: Identifying phosphosites that significantly change in response to
treatment using tools like Limma in R [3] [4].

o Kinase-Substrate Network Analysis: Reconstructing affected signaling networks using tools
like PhosR [4] or KiNet [7] to connect phosphosites to upstream kinases.

o Functional Enrichment: Determining which biological pathways are enriched in the altered
phosphoproteins [2] [4] [5].

This workflow can be visualized in the following diagram:
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Key Findings from DCLK1 Inhibition
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Application of this phosphoproteomic workflow to DCLK1-IN-1 revealed its functional impact:

e Pathway Modulation: In patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids,
DCLK1-IN-1 treatment led to changes in proteins and pathways associated with cell motility [1].

¢ Role in Invasion: A subsequent study in head and neck squamous cell carcinoma (HNSCC) using
shRNA-mediated DCLK1 knockdown and proteomics found that DCLK1 regulates proteins involved in
cytoskeletal reorganization, cell-ECM interactions, and cell projection assembly [5]. This study
specifically linked DCLK1 to the regulation of invadopodia dynamics and the trafficking of matrix
metalloproteinases (MMPSs), which are critical for invasive progression.

How to Proceed with DCLK1-IN-4 Information

Given the absence of specific data for DCLK1-IN-4, here are suggested approaches to find the information

you need:

e Check Manufacturer Sources: Inquire directly with the supplier or manufacturer of DCLK1-IN-4 for
any available technical data sheets, validation reports, or associated publications.

¢ Search Preprint Servers: Explore scientific preprint servers like bioRxiv, as recent findings may be
available there prior to formal journal publication.

e Analyze by Analogy: Use the detailed data for DCLK1-IN-1 as a benchmark. A rigorous validation of
DCLK1-IN-4 would require a similar comprehensive dataset, including demonstrated cellular target
engagement, kinase activity inhibition, and selectivity profiling.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Discovery of a selective inhibitor of Doublecortin Like ... [pmc.ncbi.nim.nih.gov]
2. Comparative phosphoproteomic analysis reveals signaling ... [nature.com]
3. ProteoViz: A tool for the analysis and interactive ... [pmc.ncbi.nlm.nih.gov]

4. How to Analyze Phosphoproteomics Data with R and ... [creative-proteomics.com]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7246176/
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-025-02264-3
https://www.smolecule.com/products/s12842921?utm_src=pdf-body
https://www.smolecule.com/products/s12842921?utm_src=pdf-body
https://www.smolecule.com/products/s12842921?utm_src=pdf-body
https://www.smolecule.com/products/s12842921?utm_src=pdf-body
https://www.smolecule.com/products/s12842921?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7246176/
https://www.nature.com/articles/s41598-018-20231-5
https://pmc.ncbi.nlm.nih.gov/articles/PMC7423749/
https://www.creative-proteomics.com/resource/phosphoproteomics-analysis-r.htm
https://www.smolecule.com/products/s12842921?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

5. DCLK1-mediated regulation of invadopodia dynamics and ... [molecular-cancer.biomedcentral.com]
6. Choosing the Right Proteomics Data Analysis Software [metwarebio.com]
7. A web portal for exploring kinase-substrate interactions [nature.com]

To cite this document: Smolecule. [DCLK1-IN-4 phosphoproteomics analysis validation]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12842921#dclk1-in-4-

phosphoproteomics-analysis-validation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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